molecular formula C9H18N2O2 B6243810 N,N-dimethyl-3-(morpholin-4-yl)propanamide CAS No. 53151-52-3

N,N-dimethyl-3-(morpholin-4-yl)propanamide

Cat. No.: B6243810
CAS No.: 53151-52-3
M. Wt: 186.25 g/mol
InChI Key: OMZKADREWASNRC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(morpholin-4-yl)propanamide is an organic compound with the molecular formula C(9)H({18})N(_2)O(_2). It features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a propanamide backbone. This compound is of interest due to its versatile applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amidation Reaction

      Starting Materials: 3-chloropropanoyl chloride and morpholine.

      Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: 3-chloropropanoyl chloride is reacted with morpholine to form 3-(morpholin-4-yl)propanamide. This intermediate is then subjected to N,N-dimethylation using dimethylamine in the presence of a suitable catalyst.

  • Direct Amidation

      Starting Materials: 3-(morpholin-4-yl)propanoic acid and dimethylamine.

      Reaction Conditions: This reaction can be carried out under dehydrating conditions using agents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of N,N-dimethyl-3-(morpholin-4-yl)propanamide can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

      Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction typically yields primary or secondary amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

N,N-dimethyl-3-(morpholin-4-yl)propanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various enzymes and receptors, making it useful in drug discovery and development.

Medicine

This compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(morpholin-4-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can interact with various biological targets, while the dimethylamino group can enhance its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(piperidin-4-yl)propanamide: Similar in structure but contains a piperidine ring instead of a morpholine ring.

    N,N-dimethyl-3-(pyrrolidin-4-yl)propanamide: Contains a pyrrolidine ring, differing in the size and nature of the heterocyclic ring.

    N,N-dimethyl-3-(azepan-4-yl)propanamide: Features an azepane ring, which is a seven-membered ring containing nitrogen.

Uniqueness

N,N-dimethyl-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The morpholine ring also enhances the compound’s solubility in water, which can be advantageous in various chemical and biological applications.

Properties

CAS No.

53151-52-3

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N-dimethyl-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3

InChI Key

OMZKADREWASNRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN1CCOCC1

Purity

95

Origin of Product

United States

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